molecular formula C28H23N3O2 B12110527 4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B12110527
M. Wt: 433.5 g/mol
InChI Key: GBRKRIUSANJDJX-MPKYGIEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole” is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the phenyl groups via Friedel-Crafts acylation or alkylation.
  • Formation of the isoindole moiety through condensation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, derivatives of oxazole compounds are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, these compounds may be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of “4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

  • 2,4-diphenyl-1,3-oxazole
  • 4,5-dihydro-2-phenyl-1,3-oxazole

Uniqueness

The uniqueness of “4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole” lies in its complex structure, which may confer specific biological activities and chemical reactivity not found in simpler oxazole derivatives.

Properties

Molecular Formula

C28H23N3O2

Molecular Weight

433.5 g/mol

IUPAC Name

4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-

InChI Key

GBRKRIUSANJDJX-MPKYGIEOSA-N

Isomeric SMILES

C1OC(=NC1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=NC(CO4)C5=CC=CC=C5)/C6=CC=CC=C36

Canonical SMILES

C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.